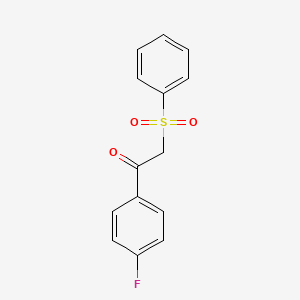

1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone

描述

属性

IUPAC Name |

2-(benzenesulfonyl)-1-(4-fluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3S/c15-12-8-6-11(7-9-12)14(16)10-19(17,18)13-4-2-1-3-5-13/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCXNRTNBPQUTBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363277 | |

| Record name | 2-(benzenesulfonyl)-1-(4-fluorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41024-58-2 | |

| Record name | 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041024582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(benzenesulfonyl)-1-(4-fluorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-FLUOROPHENYL)-2-(PHENYLSULFONYL)ETHANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW3XX77N7Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

生物活性

1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone, also known as C14H11FO3S , is a compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H11FO3S

- Molecular Weight : 278.30 g/mol

- Structure : The compound features a sulfonyl group attached to an ethanone moiety, with a fluorophenyl substituent that influences its biological properties .

This compound exhibits biological activity through several mechanisms:

- Enzyme Inhibition : It acts as an inhibitor for various enzymes, affecting pathways critical for cell proliferation and survival. For instance, it has been shown to inhibit kinases like Bcr-Abl, which is involved in cancer cell proliferation .

- Antiviral Activity : This compound belongs to a class of arylsulphones known for their antiviral properties. Research indicates that it can interfere with viral replication mechanisms .

- Anticancer Properties : Studies suggest that this compound may induce apoptosis in cancer cells, demonstrating potential as an anticancer agent. Its efficacy has been compared favorably against established drugs like bleomycin in specific tumor models .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

| Activity Type | Description |

|---|---|

| Antiviral | Exhibits activity against various viruses by inhibiting their replication. |

| Anticancer | Induces apoptosis in cancer cells and inhibits key kinases involved in growth. |

| Enzyme Inhibition | Inhibits enzymes such as Bcr-Abl and GSK3, affecting critical signaling pathways. |

| Antifungal | Shows potential antifungal activity against certain fungal strains. |

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming bleomycin in apoptosis induction .

- Antiviral Research : Research highlighted the compound's ability to inhibit viral replication, positioning it as a candidate for further development in antiviral therapies .

- Mechanistic Insights : The compound's interaction with Bcr-Abl kinase was shown to disrupt downstream signaling pathways crucial for tumor growth, indicating its potential role in targeted cancer therapies .

科学研究应用

Medicinal Chemistry

1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone has been investigated for its potential as a therapeutic agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

- Antiviral Activity : Research indicates that arylsulphones, including this compound, exhibit antiviral properties. Studies have shown that modifications in the sulfonyl group can enhance activity against viral infections .

- Anti-inflammatory Effects : In vitro studies have demonstrated that derivatives of this compound can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

Materials Science

The compound has also been explored for its role in materials science, particularly in nanofiltration technologies. Its unique molecular structure allows for the development of membranes with selective permeability properties .

Case Study 1: Antiviral Activity

A study investigating the antiviral properties of various arylsulphones found that this compound exhibited significant activity against specific viral strains. The mechanism was attributed to the compound's ability to inhibit viral replication through interference with viral protein synthesis pathways .

Case Study 2: Anti-inflammatory Mechanisms

In a controlled laboratory setting, researchers evaluated the anti-inflammatory effects of this compound in models of acute lung injury. The results indicated a marked reduction in pro-inflammatory cytokines, supporting its potential use in therapies targeting respiratory conditions .

Research into the SAR of this compound has revealed critical insights into how modifications affect biological activity:

相似化合物的比较

Structural and Spectral Analysis

NMR Spectroscopy

- 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone: ¹H NMR (CDCl₃): δ 8.02–7.98 (m, 4H, aromatic), 7.89 (d, J = 7.6 Hz, 2H), 7.69 (t, J = 7.8 Hz, 2H), 7.56 (t, J = 7.8 Hz, 2H), 7.17 (t, J = 8.6 Hz, 2H, fluorophenyl), 4.71 (s, 2H, –CH₂–) . ¹³C NMR: δ 186.3 (C=O), 166.5 (d, J = 256.5 Hz, C–F), 138.6–116.0 (aromatic carbons) .

- Comparison with 1-(4-Bromophenyl) Analogue: Bromine’s larger atomic radius shifts aromatic protons upfield compared to fluorine . No explicit melting point data for the fluorophenyl derivative, but bromo analogues show higher yields (92%) .

X-ray Crystallography

Reactivity and Electronic Effects

- Synthetic Utility: The compound serves as a precursor for triazole-thioethanones () and antiparasitic pyrrolopyrimidines ().

- Halogen vs. Methoxy : Methoxy groups increase yields via resonance donation, whereas halogens (F, Cl, Br) reduce reactivity due to inductive withdrawal .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone?

- Methodological Answer : The compound is typically synthesized via sulfonylation reactions. A reflux-based method involves reacting 4-fluoroacetophenone with phenylsulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions for 6 hours, yielding 88% product after crystallization . Alternatively, ultrasound-promoted oxysulfonylation of alkenes with aryl sulfonic acids can achieve 67% yield under milder conditions, reducing reaction time and energy consumption .

Q. How is this compound characterized structurally and spectroscopically?

- Methodological Answer :

- NMR : -NMR (CDCl) shows distinct signals: δ 4.69 (s, 2H, CH), 7.14–7.99 (m, aromatic protons). -NMR confirms the carbonyl (δ 186.42 ppm) and sulfonyl groups (δ 63.61 ppm for CH) .

- IR : Peaks at 1691 cm (C=O stretch) and 1181/1391 cm (SO symmetric/asymmetric stretches) .

- Mass Spectrometry : Molecular ion peak at m/z 279 (M) .

Q. What crystallographic parameters define the compound’s structure?

- Methodological Answer : Single-crystal X-ray diffraction reveals a monoclinic system (space group ) with unit cell parameters: , and . Refinement using SHELXL yields , confirming high structural accuracy .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported spectral data (e.g., melting points or NMR shifts)?

- Methodological Answer : Contradictions often arise from impurities or polymorphic forms. For example, reported melting points (120–122°C vs. 121–123°C) can be addressed by:

- Repetitive recrystallization using solvents like ethanol or acetonitrile.

- Differential Scanning Calorimetry (DSC) to validate thermal behavior.

- Comparing -NMR integrations and coupling constants with computational predictions (e.g., DFT calculations).

Q. What challenges arise during crystal structure refinement using SHELX software, and how are they mitigated?

- Methodological Answer : Challenges include:

- Absorption Corrections : Multi-scan methods (e.g., SADABS) adjust for crystal decay, with .

- Disorder Modeling : For flexible sulfonyl groups, partial occupancy or restraints improve refinement.

- Data-to-Parameter Ratios : Maintaining ratios >10:1 (e.g., 13.8:1 in ) ensures statistical reliability.

Q. How does ultrasound-assisted synthesis compare to traditional reflux methods in terms of efficiency and mechanistic pathways?

- Methodological Answer : Ultrasound enhances reaction kinetics via cavitation, reducing reaction time from hours to minutes. Mechanistically, it promotes radical intermediates in sulfonylation, whereas thermal methods follow polar pathways. Yield differences (67% vs. 88%) suggest trade-offs between speed and purity, necessitating optimization based on application.

Q. What strategies are employed to design β-ketosulfone derivatives with enhanced bioactivity?

- Methodological Answer :

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO) at the phenyl ring increases electrophilicity, enhancing reactivity in Michael addition pathways .

- Chitosan-Based Modifications : Grafting β-ketosulfones onto chitosan backbones improves solubility and antimicrobial activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。